5-Vinyluridine -

5-Vinyluridine

Catalog Number: EVT-14222439
CAS Number:
Molecular Formula: C11H14N2O6
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Vinyluridine is a modified nucleoside that serves as a valuable tool in RNA research and applications. It is characterized by the presence of a vinyl group at the 5-position of the uridine base, which allows for its incorporation into RNA during transcription. This compound has gained attention due to its ability to facilitate various chemical reactions that enable the labeling and tracking of RNA in biological systems.

Source and Classification

5-Vinyluridine is classified under nucleoside analogs, specifically as a pyrimidine nucleoside derivative. Its molecular formula is C11H14N2O6C_{11}H_{14}N_{2}O_{6} with a molecular weight of approximately 270.24 g/mol. The compound's CAS number is 55520-64-4, and it is commercially available from various suppliers for laboratory use .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-vinyluridine can be achieved through several methods, with the most notable being the Stille cross-coupling reaction. In this method, 5-iodouridine is reacted with vinyltributylstannane in the presence of a palladium catalyst, specifically tris-(dibenzylideneacetone)dipalladium(0) . This reaction effectively introduces the vinyl group at the 5-position of uridine.

In addition to this method, 5-vinyluridine triphosphate (VUTP) can be synthesized by phosphorylating 5-vinyluridine using phosphorus oxychloride and bis-tributylammonium pyrophosphate, which allows it to serve as an analog for uridine triphosphate in RNA polymerase reactions .

Molecular Structure Analysis

Structure and Data

The structure of 5-vinyluridine consists of a uracil base linked to a ribose sugar, with a vinyl group substituent at the 5-position. The presence of this vinyl group allows for unique chemical reactivity not found in natural nucleotides. The compound appears as a white to off-white solid and is soluble in solvents such as dimethyl sulfoxide and methanol .

Spectroscopic Properties

The spectroscopic properties include a maximum absorbance wavelength (λmax\lambda_{\text{max}}) of 288 nm with an extinction coefficient (εε) of 8.5 L mmol1^{-1} cm1^{-1} in methanol .

Chemical Reactions Analysis

Reactions and Technical Details

5-Vinyluridine participates in various chemical reactions that exploit its vinyl group for bioconjugation purposes. Notably, it can undergo inverse electron demand Diels-Alder reactions with tetrazines, allowing for selective labeling of RNA transcripts . This reaction enables researchers to attach fluorescent or biotin labels to nascent RNA, facilitating detection via fluorescence microscopy or other imaging techniques.

Additionally, palladium-mediated oxidative Heck reactions have been employed to functionalize RNA labeled with 5-vinyluridine, demonstrating its versatility in chemical modifications .

Mechanism of Action

Process and Data

The mechanism of action for 5-vinyluridine primarily involves its incorporation into RNA during transcription processes. Once incorporated, it provides a reactive site for subsequent chemical modifications through bioorthogonal reactions. For example, when exposed to tetrazines, the vinyl group reacts rapidly, allowing for efficient labeling without disrupting cellular functions .

This capability makes it particularly useful in studies requiring real-time tracking of RNA synthesis and dynamics within living cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Molecular Weight: 270.24 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and methanol
  • Storage Conditions: Should be stored at -20 °C and protected from light; stable for up to 24 months under proper conditions .

Chemical Properties

  • Reactivity: Participates in bioorthogonal reactions such as inverse electron demand Diels-Alder cycloaddition.
  • Purity: Typically ≥ 98% as determined by high-performance liquid chromatography .
Applications

Scientific Uses

5-Vinyluridine has numerous applications in molecular biology and biochemistry:

  • RNA Synthesis Monitoring: It serves as a substitute for traditional uridine analogs like 5-bromo-uridine or 5-ethynyl-uridine for monitoring de novo RNA synthesis in live cells .
  • RNA Labeling: The compound's ability to incorporate into RNA allows researchers to label nascent transcripts efficiently, enabling studies on gene expression dynamics and RNA turnover .
  • Chemical Probing: Its unique structure facilitates chemical probing techniques that enhance our understanding of RNA structure-function relationships .
Metabolic Labeling and Nascent RNA Profiling

Incorporation Mechanisms in Nascent RNA via Salvage Pathways

5-Vinyluridine (5-VUrd) is metabolically incorporated into nascent RNA through the pyrimidine salvage pathway, a conserved cellular mechanism that recovers nucleobases and nucleosides for nucleotide synthesis. In this pathway, exogenous 5-VUrd is transported into cells and phosphorylated by endogenous kinases:

  • Uridine kinase (UDK) converts 5-VUrd to 5-vinyluridine monophosphate (5-VUMP)
  • Subsequent phosphorylation yields 5-vinyluridine triphosphate (5-VUTP), which serves as a substrate for RNA polymerases during transcription [1] [3] [5].

The efficiency of 5-VUrd incorporation is comparable to natural uridine, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies revealing incorporation rates of ~0.86% in mammalian cells after 24-hour treatment. This exceeds incorporation rates of larger analogs like 5-ethynyluridine (5-EUrd), which shows only ~0.5% incorporation under identical conditions [2] [3]. The minimal steric perturbation of the vinyl group (–CH=CH₂) enables recognition by salvage pathway enzymes, unlike bulkier analogs that exhibit reduced kinase affinity [1] [6].

Chemical conjugation leverages the vinyl group’s reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazine derivatives. This bioorthogonal ligation occurs rapidly (rate constants: 10⁻⁴–10⁻² M⁻¹s⁻¹) without copper catalysts, preserving RNA integrity. Critically, this distinguishes 5-VUrd from azide/alkyne-modified nucleosides requiring cytotoxic Cu(I) catalysts [2] [6].

Table 1: Incorporation Efficiency of Uridine Analogs

Nucleoside AnalogIncorporation Rate (%)Primary Salvage Enzyme
5-Vinyluridine0.86Uridine kinase (UDK)
5-Ethynyluridine0.50Uridine kinase (UDK)
2-Vinyladenosine2.30Adenosine kinase
4-ThiouridineVariable*Uridine kinase (UDK)

*Variable due to concentration-dependent inhibition of rRNA synthesis [2] [3] [4].

Cell-Type-Specific Labeling Using Engineered Uracil Phosphoribosyl Transferase Systems

Cell-selective RNA labeling is achieved by engineering the uracil phosphoribosyltransferase (UPRT) pathway, which converts uracil analogs directly to UMP. While mammalian cells lack functional UPRT, introducing an engineered UPRT enzyme enables cell-specific 5-vinyluracil (5-VU) utilization:

  • Mutant UPRT from Toxoplasma gondii (TgUPRT-F130G) efficiently phosphorylates 5-VU to 5-VUMP, which is subsequently converted to 5-VUTP [3] [8].
  • Cells expressing this mutant enzyme incorporate 5-VUrd analogs exclusively, while untransfected cells show negligible background incorporation due to absence of UPRT activity [1] [3].

This system achieves >95% specificity in labeled cell populations, as demonstrated by flow cytometry of tetrazine-fluorophore conjugates bound to 5-VUrd-tagged RNA. The approach is extendable to dual orthogonal labeling by combining 5-VUrd with 2-vinyladenosine (2-VA), enabling simultaneous tracking of distinct RNA populations in co-cultures. Engineered adenosine kinase mutants selectively incorporate 2-VA without cross-reactivity to 5-VUrd [3] [6].

Table 2: Strategies for Cell-Type-Specific RNA Labeling

Engineered SystemSubstrateLabeling SpecificityOrthogonal Pairing
TgUPRT-F130G mutant5-Vinyluracil>95%Compatible with 2-VA
Adenosine kinase mutants2-Vinyladenosine>90%Compatible with 5-VU
Endogenous kinases (control)4-Thiouridine<10%*Not applicable

*Background from endogenous kinases reduces specificity [3] [6] [8].

Comparative Efficacy Against 4-Thiouridine and 5-Ethynyluridine in RNA Synthesis Monitoring

5-VUrd’s utility in nascent RNA profiling stems from its superior biochemical properties relative to established analogs:

Cytotoxicity:

  • 4-Thiouridine (4sU): Concentrations >50 µM inhibit ribosomal RNA synthesis, induce nucleolar stress (evidenced by NPM1 translocation), and activate p53 pathways, confounding transcriptional analyses [4].
  • 5-Ethynyluridine (5-EUrd): Exhibits dose-dependent cytotoxicity by perturbing mitochondrial function and inducing apoptosis at >10 µM concentrations [1] [3].
  • 5-Vinyluridine: Minimal transcriptional perturbations observed even at 100 µM, with no significant induction of stress-response pathways [1] [3].

Mutation Profiling Compatibility:5-VUrd enables high-resolution mapping at single-nucleotide resolution via mutational profiling. After IEDDA conjugation with N-substituted maleimides (e.g., 4-bromophenylmaleimide), reverse transcription (RT) exhibits characteristic stops or misincorporations at modified sites:

  • Bulky cycloadducts (e.g., phenylmaleimide) induce RT stops 1 nt upstream of 5-VUrd sites in >80% of reads
  • Manganese-supplemented RT buffers promote misincorporation (T→A transversions) at rates >80%, enabling precise site identification [1].

In contrast, 4sU-dependent mutational profiling suffers from RT stops at non-canonical positions due to RNA degradation, while 5-EUrd requires azide conjugation that fragments RNA via Cu(I) oxidation [1] [4] [6].

RNA Integrity Preservation:

  • IEDDA conjugation leaves RNA intact, with >95% full-length transcripts recovered after labeling
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-EUrd fragments >30% of RNA, introducing quantification bias [2] [6].

Table 3: Performance Comparison of Metabolic RNA Labeling Agents

Parameter5-Vinyluridine4-Thiouridine5-Ethynyluridine
Cytotoxicity Threshold>100 µM>50 µM>10 µM
RT Stop Efficiency80–95%*40–60%70–85%**
RNA Degradation<5%10–20%30–40%
Bioorthogonal ChemistryIEDDA (tetrazines)Disulfide exchangeCuAAC/SPAAC

With phenylmaleimide conjugates; *With azide conjugates under CuAAC [1] [2] [4].

Compounds Mentioned:5-Vinyluridine, 4-Thiouridine, 5-Ethynyluridine, 2-Vinyladenosine, 7-Deaza-vinyladenosine, 5-Vinylcytidine, 5-Vinyluracil, Uridine, Uracil, Maleimide-biotin, Tetrazine derivatives, 5-Fluorouracil.

Properties

Product Name

5-Vinyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

RHNKTNRPTOLWJS-FDDDBJFASA-N

Canonical SMILES

C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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